molecular formula C8H9ClN2O B1363106 2-(2-Chlorophenyl)acetohydrazide CAS No. 22631-60-3

2-(2-Chlorophenyl)acetohydrazide

Cat. No. B1363106
CAS RN: 22631-60-3
M. Wt: 184.62 g/mol
InChI Key: WSKCRBSHOIAZBQ-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)acetohydrazide is a chemical compound with the molecular formula C8H9ClN2O . It has a molecular weight of 184.62 g/mol . The IUPAC name for this compound is 2-(2-chlorophenyl)acetohydrazide .


Molecular Structure Analysis

The InChI code for 2-(2-Chlorophenyl)acetohydrazide is 1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12) . The Canonical SMILES for this compound is C1=CC=C(C(=C1)CC(=O)NN)Cl .


Physical And Chemical Properties Analysis

2-(2-Chlorophenyl)acetohydrazide has a molecular weight of 184.62 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 184.0403406 g/mol . The topological polar surface area is 55.1 Ų . It has a heavy atom count of 12 . The compound is solid in physical form and has a melting point of 157 - 159 .

Scientific Research Applications

Pharmacology

2-(2-Chlorophenyl)acetohydrazide: has shown potential in pharmacological research due to its structural properties. It exhibits high gastrointestinal absorption and blood-brain barrier permeability, which can be advantageous in drug design . Its moderate lipophilicity and water solubility suggest it could be formulated for oral administration . The compound’s safety profile, indicated by hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), must be carefully considered in pharmacological applications .

Material Science

In material science, 2-(2-Chlorophenyl)acetohydrazide could be explored for the development of new polymeric materials. Its solid physical form and stability at room temperature make it a candidate for chemical synthesis processes that require precise control over reaction conditions . The compound’s molecular structure, featuring a chlorophenyl group, may contribute to the development of materials with specific optical or electrical properties.

Chemical Synthesis

This compound is valuable in chemical synthesis as a building block for more complex molecules. Its reactive hydrazide group allows for the formation of hydrazone linkages, which are useful in synthesizing various organic compounds . The presence of the chlorophenyl moiety also offers opportunities for further halogenation reactions or Suzuki coupling, expanding its utility in synthetic chemistry.

Analytical Chemistry

2-(2-Chlorophenyl)acetohydrazide: can be utilized in analytical chemistry for the development of analytical standards and reagents . Its defined melting point range (157 - 159°C) provides a basis for calibrating thermal analysis instruments . Additionally, its purity and molecular weight are critical for quantitative analysis, ensuring accurate and reliable results.

Biochemistry Research

In biochemistry research, the compound’s potential interactions with biological macromolecules could be investigated. Its ability to form stable hydrazone bonds might be exploited in the study of protein-ligand interactions or the development of enzyme inhibitors . The compound’s physicochemical properties, such as molar refractivity and topological polar surface area, are relevant for understanding its behavior in biological systems .

Environmental Science

The environmental impact of 2-(2-Chlorophenyl)acetohydrazide and its derivatives could be a field of study, particularly in the context of its biodegradability and potential toxicity. Research could focus on its breakdown products in various environmental conditions and their effects on ecosystems . The compound’s physicochemical properties, such as solubility and lipophilicity, would be important factors in these studies .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H312, and H332 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

2-(2-chlorophenyl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-4-2-1-3-6(7)5-8(12)11-10/h1-4H,5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSKCRBSHOIAZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20369747
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)acetohydrazide

CAS RN

22631-60-3
Record name 2-(2-chlorophenyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20369747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary chemical reaction involving 2-(2-Chlorophenyl)acetohydrazide highlighted in these studies, and what is the significance of the resulting compounds?

A1: The provided research highlights the use of 2-(2-Chlorophenyl)acetohydrazide as a building block for synthesizing heterocyclic compounds, specifically oxadiazole derivatives and pyrazolocinnoline derivatives . These heterocyclic compounds are of significant interest in medicinal chemistry due to their wide range of potential biological activities, including antimicrobial properties.

Q2: How is 2-(2-Chlorophenyl)acetohydrazide characterized in the lab?

A2: The characterization of 2-(2-Chlorophenyl)acetohydrazide relies on several spectroscopic techniques. These include: * Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies.* Nuclear Magnetic Resonance Spectroscopy (NMR): Both 1H NMR and 13C NMR are used to determine the structure of the molecule by analyzing the magnetic properties of hydrogen and carbon nuclei, respectively. * Mass Spectrometry (MS): Determines the molecular weight of the compound and provides structural information through fragmentation patterns. ,

Q3: Can you elaborate on the reported biological activity of the compounds derived from 2-(2-Chlorophenyl)acetohydrazide?

A3: Research indicates that oxadiazole derivatives synthesized using 2-(2-Chlorophenyl)acetohydrazide exhibit promising antibacterial and antifungal activities . These derivatives were tested against a panel of microorganisms using the micro-dilution method, a standard technique for assessing antimicrobial potency. While the specific microorganisms and the extent of activity are not detailed in the provided abstracts, this finding suggests that further exploration of 2-(2-Chlorophenyl)acetohydrazide derivatives for drug development could be valuable.

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